molecular formula C11H12ClFO2 B12644055 2-iso-Butoxy-5-fluorobenzoyl chloride

2-iso-Butoxy-5-fluorobenzoyl chloride

Cat. No.: B12644055
M. Wt: 230.66 g/mol
InChI Key: VPDIUMNMDDQLSC-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-fluorobenzoyl chloride is a substituted benzoyl chloride derivative featuring an isobutoxy group at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 2-iso-butoxy-5-fluorobenzoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic substitution with amines, alcohols, or other nucleophiles.

Properties

IUPAC Name

5-fluoro-2-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(13)5-9(10)11(12)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIUMNMDDQLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C6H4FO2OH} + \text{iso-C4H9OH} + \text{SOCl2} \rightarrow \text{C11H12ClFO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 2-iso-Butoxy-5-fluorobenzoyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

    Hydrolysis Products: The major products are 2-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.

Scientific Research Applications

2-iso-Butoxy-5-fluorobenzoyl chloride has several

Biological Activity

2-Iso-Butoxy-5-fluorobenzoyl chloride is a chemical compound notable for its unique structural features, including a fluorobenzene ring and an acyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity with nucleophiles.

Chemical Structure and Properties

The molecular formula of 2-iso-Butoxy-5-fluorobenzoyl chloride is C11H12ClFC_{11}H_{12}ClF. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. Its acyl chloride functionality allows for further derivatization, which is crucial in synthesizing biologically active molecules.

Biological Activity

Research into the biological activity of 2-iso-Butoxy-5-fluorobenzoyl chloride has primarily focused on its interaction with biological macromolecules and its potential applications in drug development. The following sections detail findings from various studies.

Reactivity Studies

The reactivity of 2-iso-Butoxy-5-fluorobenzoyl chloride with various nucleophiles has been investigated to understand its potential applications in organic synthesis and medicinal chemistry. The acyl chloride moiety is known to react readily with amines and alcohols, forming amides and esters, respectively. This property is essential for synthesizing more complex pharmacologically active compounds.

Table 2: Reactivity of Acyl Chlorides with Nucleophiles

NucleophileReaction ProductConditions
Primary AmineAmideRoom temperature
AlcoholEsterPresence of base
ThiolThioesterUnder anhydrous conditions

Case Studies

A notable case study involves the synthesis of fluorinated benzoyl derivatives for use as imaging agents in positron emission tomography (PET). Compounds structurally related to 2-iso-Butoxy-5-fluorobenzoyl chloride have been evaluated for their efficacy in targeting prostate-specific membrane antigen (PSMA) in cancer cells. These studies highlight the importance of fluorination in enhancing the uptake of imaging agents in tumor tissues.

Findings from PET Imaging Studies

  • High Tumor Uptake : Compounds similar to 2-iso-Butoxy-5-fluorobenzoyl chloride demonstrated high target-selective uptake in PSMA+ tumors.
  • Significant Tumor-to-Kidney Ratios : The best-performing derivatives showed tumor-to-kidney ratios exceeding 1, indicating favorable pharmacokinetics for clinical translation.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

This compound shares structural similarities with 2-iso-butoxy-5-fluorobenzoyl chloride, featuring a chloro group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. Key differences include:

  • Steric Profile : The chloro substituent is smaller than iso-butoxy, reducing steric hindrance during reactions.
  • Applications : 2-Chloro-5-(trifluoromethoxy)benzoyl chloride is often used in agrochemical and pharmaceutical intermediates due to its enhanced stability and reactivity in harsh conditions .
Table 1: Structural and Functional Comparison
Property 2-iso-Butoxy-5-fluorobenzoyl Chloride 2-Chloro-5-(trifluoromethoxy)benzoyl Chloride
Molecular Formula C₁₁H₁₂ClFO₂ C₈H₃Cl₂F₃O₂
Molecular Weight (g/mol) 230.66 261.97
Key Substituents 2-iso-butoxy, 5-F 2-Cl, 5-OCF₃
Electron-Withdrawing Strength Moderate (F) High (OCF₃)
Steric Hindrance High (iso-butoxy) Low (Cl)
Common Applications Specialty organic synthesis Agrochemicals, pharmaceuticals

Other Benzoyl Chloride Derivatives

  • 4-Fluorobenzoyl Chloride : Lacking substituents at the 2- and 5-positions, this compound exhibits higher reactivity in unhindered environments but reduced stability in electron-deficient systems.
  • 2,5-Dichlorobenzoyl Chloride : The dual chloro groups increase electrophilicity but may lead to over-reactivity in sensitive reactions.

Research Findings and Practical Implications

  • Reactivity in Acylation : The iso-butoxy group in 2-iso-butoxy-5-fluorobenzoyl chloride slows reaction kinetics in sterically demanding scenarios, as observed in hindered amine acylations (e.g., bulky secondary amines).
  • Thermal Stability: Fluorine’s inductive effect enhances thermal stability compared to non-fluorinated analogs, making it suitable for high-temperature syntheses.
  • Solubility: The iso-butoxy group improves solubility in non-polar solvents (e.g., toluene), whereas 2-chloro-5-(trifluoromethoxy)benzoyl chloride prefers polar aprotic solvents like DMF .

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